molecular formula C16H16N2O4 B14931695 4-ethoxy-N-(4-methyl-2-nitrophenyl)benzamide

4-ethoxy-N-(4-methyl-2-nitrophenyl)benzamide

Cat. No.: B14931695
M. Wt: 300.31 g/mol
InChI Key: JNJRBDIZRSGTKF-UHFFFAOYSA-N
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Description

4-ethoxy-N-(4-methyl-2-nitrophenyl)benzamide is an organic compound with the molecular formula C16H16N2O4 It is characterized by the presence of an ethoxy group, a methyl group, and a nitro group attached to a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-N-(4-methyl-2-nitrophenyl)benzamide typically involves the reaction of 4-ethoxybenzoic acid with 4-methyl-2-nitroaniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-N-(4-methyl-2-nitrophenyl)benzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium dithionite.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium dithionite in aqueous solution.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

    Oxidation: Potassium permanganate in acidic or basic conditions.

Major Products Formed

    Reduction: 4-ethoxy-N-(4-methyl-2-aminophenyl)benzamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: 4-ethoxy-N-(4-carboxy-2-nitrophenyl)benzamide.

Scientific Research Applications

4-ethoxy-N-(4-methyl-2-nitrophenyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-ethoxy-N-(4-methyl-2-nitrophenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The ethoxy and methyl groups may also contribute to the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

  • 4-methoxy-N-(4-methyl-2-nitrophenyl)benzamide
  • 4-ethoxy-N-(2-methyl-4-nitrophenyl)benzamide
  • 4-ethoxy-N-(4-nitrophenyl)benzamide

Uniqueness

4-ethoxy-N-(4-methyl-2-nitrophenyl)benzamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of the ethoxy group enhances its solubility in organic solvents, while the nitro group provides a site for reduction and further chemical modification. The methyl group contributes to its steric and electronic properties, influencing its reactivity and interactions with molecular targets.

Properties

Molecular Formula

C16H16N2O4

Molecular Weight

300.31 g/mol

IUPAC Name

4-ethoxy-N-(4-methyl-2-nitrophenyl)benzamide

InChI

InChI=1S/C16H16N2O4/c1-3-22-13-7-5-12(6-8-13)16(19)17-14-9-4-11(2)10-15(14)18(20)21/h4-10H,3H2,1-2H3,(H,17,19)

InChI Key

JNJRBDIZRSGTKF-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)C)[N+](=O)[O-]

Origin of Product

United States

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